Adenosine 2'-phosphate(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

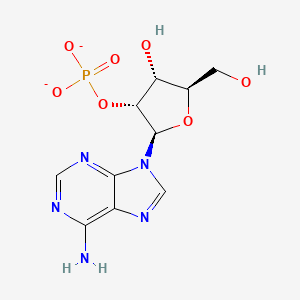

Adenosine 2’-phosphate(2-) is an organophosphate oxoanion obtained by the removal of two protons from the phosphate group of adenosine 2’-phosphate. It is a major species at pH 7.3 and is commonly found in biological systems. The compound has a molecular formula of C10H12N5O7P and a net charge of -2 .

准备方法

Synthetic Routes and Reaction Conditions: Adenosine 2’-phosphate(2-) can be synthesized through various chemical processes. One common method involves the phosphorylation of adenosine using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, adenosine 2’-phosphate(2-) is often produced using enzymatic methods. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to form adenosine monophosphate, which can then be further phosphorylated to produce adenosine 2’-phosphate(2-). This method is preferred due to its high specificity and efficiency .

化学反应分析

Types of Reactions: Adenosine 2’-phosphate(2-) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adenosine diphosphate and adenosine triphosphate.

Reduction: It can be reduced back to adenosine.

Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: Adenosine diphosphate and adenosine triphosphate.

Reduction: Adenosine.

Substitution: Various substituted adenosine derivatives.

科学研究应用

Biological Significance

Adenosine 2'-phosphate(2-) is integral to cellular metabolism and signaling. It serves as a precursor for adenosine triphosphate (ATP), the primary energy carrier in cells. Additionally, it is involved in:

- Energy Transfer : As a component of ATP, it participates in energy metabolism.

- Signal Transduction : It acts as a signaling molecule that can activate various pathways, including those mediated by cyclic AMP (cAMP) and protein kinases.

Cardiovascular Health

Adenosine 2'-phosphate(2-) has been studied for its vasodilatory effects, which can benefit cardiovascular health:

- Vasodilation : It promotes blood vessel dilation, improving blood flow and oxygen delivery to tissues. This is particularly useful in conditions like angina and heart failure .

- Platelet Aggregation Inhibition : The compound inhibits platelet aggregation, reducing the risk of thrombosis .

Neurological Disorders

Research indicates that adenosine 2'-phosphate(2-) may have neuroprotective effects:

- Cerebral Ischemia : It has been shown to protect neurons from glutamate-induced cytotoxicity during ischemic events, which could help in conditions like stroke .

- Potential Treatment for CNS Diseases : Modifications of adenosine derivatives are being investigated for treating central nervous system disorders, including neurodegenerative diseases .

Biochemical Studies

Adenosine 2'-phosphate(2-) is utilized in various biochemical assays:

- Enzyme Activity Studies : It serves as a substrate for enzymes such as phosphodiesterases, which are important for studying nucleotide metabolism .

- Cell Signaling Pathways : Researchers use it to investigate signaling pathways involving cAMP and protein kinases, contributing to our understanding of cellular responses to external stimuli .

Drug Development

The compound's role in metabolic pathways makes it a target for drug development:

- Metabolic Modulators : Compounds that modify the action of adenosine 2'-phosphate(2-) are being explored as potential treatments for metabolic disorders .

- Cancer Research : Its effects on cell proliferation and apoptosis are being studied in cancer biology, particularly regarding tumor microenvironments .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Vasodilation | Cardiovascular Health | Demonstrated significant improvement in blood flow in patients with angina after administration of adenosine derivatives. |

| Neuroprotection During Ischemia | Neurological Disorders | In animal models, adenosine 2'-phosphate(2-) reduced neuronal cell death post-stroke by inhibiting excitotoxicity. |

| Enzyme Interaction Studies | Biochemical Research | Identified the role of adenosine 2'-phosphate(2-) in modulating enzyme activity related to nucleotide metabolism. |

作用机制

Adenosine 2’-phosphate(2-) exerts its effects primarily through its role in cellular energy metabolism. It acts as a substrate for enzymes involved in the synthesis of adenosine triphosphate, which is the primary energy carrier in cells. The compound also interacts with various receptors and enzymes, modulating their activity and influencing cellular processes such as signal transduction and gene expression .

相似化合物的比较

Adenosine monophosphate (AMP): A nucleotide that is a precursor to adenosine 2’-phosphate(2-).

Adenosine diphosphate (ADP): A nucleotide that is formed by the oxidation of adenosine 2’-phosphate(2-).

Adenosine triphosphate (ATP): A nucleotide that is formed by the further oxidation of adenosine diphosphate.

Uniqueness: Adenosine 2’-phosphate(2-) is unique due to its specific role in the phosphorylation and dephosphorylation processes within cells. It serves as an intermediate in the synthesis of higher energy nucleotides such as adenosine diphosphate and adenosine triphosphate, making it a crucial component in cellular energy metabolism .

属性

分子式 |

C10H12N5O7P-2 |

|---|---|

分子量 |

345.21 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |

InChI 键 |

QDFHPFSBQFLLSW-KQYNXXCUSA-L |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。